4-Amino-6-fluorocinnoline-3-carboxylic acid

説明

Synthesis Analysis

The synthesis of 4-Amino-6-fluorocinnoline-3-carboxylic acid derivatives has been explored through various methods. For instance, the efficient synthesis of novel fluorine-bearing quinoline-4-carboxylic acids, which are structurally related to 4-Amino-6-fluorocinnoline-3-carboxylic acid, has been achieved via the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyle asetanilides in boiling DMF. This process yields compounds exhibiting moderate to high activity against certain fungi, showcasing their potential as amylolytic agents (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Molecular Structure Analysis

The molecular structure of 4-Amino-6-fluorocinnoline-3-carboxylic acid and its complexes with metals such as Cobalt (II), Nickel (II), Copper (II), and Iron (II) have been synthesized and characterized. Through elemental analyses, magnetic moments, thermal studies, and spectral studies, the probable structures of these complexes have been proposed, suggesting a diverse potential for interaction with various biomolecules (Manohara & Nayak, 1997).

Chemical Reactions and Properties

The photochemistry of some fluorinated quinolone derivatives has been investigated, highlighting the heterolytic defluorination pathways and potential for generating aryl cations in solution. This study provides insights into the reactivity and stability of fluorinated compounds under light exposure, relevant to the understanding of 4-Amino-6-fluorocinnoline-3-carboxylic acid's chemical behavior (Fasani et al., 1999).

Physical Properties Analysis

The preparation and characterization of various fluorocinnoline derivatives, including their synthesis, crystal structure determination, and analysis of their physical properties, provide a foundation for understanding the physical characteristics of 4-Amino-6-fluorocinnoline-3-carboxylic acid. These studies include the examination of melting points, solubility, and crystalline structure, which are crucial for the compound's application in material science and pharmaceutical formulation (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-Amino-6-fluorocinnoline-3-carboxylic acid, such as its reactivity with various chemical agents, stability under different conditions, and its potential to form complexes with metals, have been explored. These properties are essential for its use in chemical synthesis and drug development, where the compound could serve as a building block for more complex molecules with desirable biological activities (Castle, Adachi, & Guither, 1965).

科学的研究の応用

Application in Peptide Studies

A review on the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) discusses its applications in studying peptides. This research highlights the usefulness of TOAC in analyzing peptide backbone dynamics and secondary structure through various physical techniques, including EPR spectroscopy, X-ray crystallography, and NMR. It underscores the growing interest in this unnatural amino acid for its potential to find increasing applications in future studies (Schreier et al., 2012).

Metathesis Reactions in Synthesis

Research on the application of metathesis reactions for synthesizing and transforming functionalized β-amino acid derivatives, including cyclic β-amino acids, has been highlighted. This account shows the relevance of metathesis reactions in accessing various derivatives, demonstrating the importance of such chemical transformations in drug research and synthesis (Kiss et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

A review focuses on the inhibitory effects of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, used in fermentative production. It explores the impact of saturated, straight-chain carboxylic acids on microbial cells and identifies strategies to increase microbial robustness (Jarboe et al., 2013).

Fluorinated Compounds in Antibacterial Agents

Another review discusses the synthesis, biological properties, and applications of fluoroquinolones, showcasing the significance of fluorinated compounds in developing more effective antibacterial agents. This study indicates the potential for exploring fluorinated analogs like "4-Amino-6-fluorocinnoline-3-carboxylic acid" in similar contexts (da Silva et al., 2003).

特性

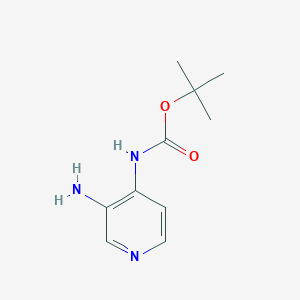

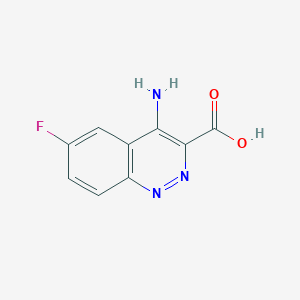

IUPAC Name |

4-amino-6-fluorocinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-4-1-2-6-5(3-4)7(11)8(9(14)15)13-12-6/h1-3H,(H2,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUGYSNCFMFXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167129 | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-fluorocinnoline-3-carboxylic acid | |

CAS RN |

161373-43-9 | |

| Record name | 4-Amino-6-fluoro-3-cinnolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161373-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161373439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)

![Benzonitrile, 2-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B69777.png)